molecular formula C4H3ClO2S2 B116581 2-Thiophenesulfonyl chloride CAS No. 16629-19-9

2-Thiophenesulfonyl chloride

Cat. No.: B116581
CAS No.: 16629-19-9
M. Wt: 182.7 g/mol
InChI Key: VNNLHYZDXIBHKZ-UHFFFAOYSA-N
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Description

2-Thiophenesulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds .

Mechanism of Action

Target of Action

2-Thiophenesulfonyl chloride, also known as Thiophene-2-sulfonyl chloride, is a chemical compound used in various chemical reactions. The primary targets of this compound are substituted anilines . Anilines are organic compounds consisting of a phenyl group attached to an amino group. They play a crucial role in the production of a wide range of chemicals.

Mode of Action

The compound interacts with its targets (substituted anilines) through a process known as sulfonylation . In this process, a sulfonyl group is transferred to the aniline, resulting in the formation of a new compound. The kinetics of this reaction have been studied in methanol .

Biochemical Pathways

The compound’s ability to undergo reactions with substituted anilines suggests that it may influence pathways involving these molecules .

Pharmacokinetics

It’s important to note that the compound reacts with water , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of this compound is the formation of new compounds through the sulfonylation of substituted anilines . This can lead to the creation of various products, depending on the specific anilines involved in the reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water . Additionally, the compound’s reactions with substituted anilines have been studied in methanol , suggesting that the solvent environment can also impact its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenesulfonyl chloride can be synthesized through the chlorosulfonation of thiophene. The reaction typically involves the treatment of thiophene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C4H4S+HSO3ClC4H3ClO2S2+H2O\text{C}_4\text{H}_4\text{S} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_2\text{S}_2 + \text{H}_2\text{O} C4​H4​S+HSO3​Cl→C4​H3​ClO2​S2​+H2​O

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorosulfonation processes but on a larger scale. The reaction is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Thiophenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

2-Thiophenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiophene ring is desired .

Properties

IUPAC Name

thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLHYZDXIBHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066093
Record name 2-Thiophenesulfonyl chloride
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Molecular Weight

182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16629-19-9
Record name 2-Thiophenesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonyl chloride
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Record name 2-Thiophenesulfonyl chloride
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Record name 2-Thiophenesulfonyl chloride
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Record name Thiophene-2-sulphonyl chloride
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Synthesis routes and methods I

Procedure details

This compound was produced as described for chlorosulfonyl-methylthiophene in J. org. Chem. 33, 1357 (1968) from thiophene, chlorosulfonic acid and PCl5. The yield was 70%. The substance was a low melting solid.
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Synthesis routes and methods II

Procedure details

2-H-thiophene-urea (85 mg, 0.27 mmol), available from Step C of Preparative Example 16.3, was partially dissolved in methylene chloride (4 mL and added dropwise to a stirred solution of chlorosulfonic acid (0.09 mL, 1.35 mmol) in 4 mL of methylene chloride at room temperature. After 10 min, the mixture was poured into crushed ice and extracted with ethyl acetate several times. The extracts were washed with water and brine, dried with sodium sulfate, and concentrated to give the corresponding thiophene sulfonyl chloride as a greenish oil (45 mg) used in next step directly.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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